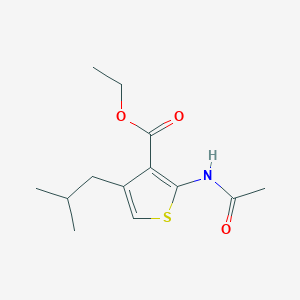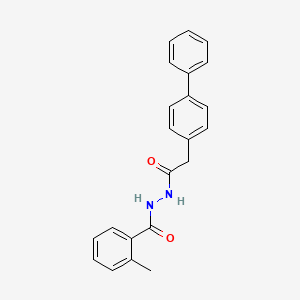
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring. It has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to exhibit antimicrobial activity against various bacteria. In addition, this compound has been shown to exhibit fluorescent properties, which make it useful in the fabrication of fluorescent dyes and sensors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound can be used in various fields such as medicine, materials science, and organic electronics. In addition, its fluorescent properties make it useful in the fabrication of fluorescent dyes and sensors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, tuberculosis, and bacterial infections. Another direction is to explore its potential applications in materials science, such as the fabrication of functional materials for optoelectronics and sensing applications. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound, which may lead to the development of more effective and safer applications.
Synthesis Methods
The synthesis of 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been reported through various methods. One of the most commonly used methods involves the reaction of 4-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphorus oxychloride to yield this compound.
Scientific Research Applications
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, this compound has been investigated for its anticancer, antitubercular, and antimicrobial properties. In materials science, it has been used as a building block for the synthesis of various functional materials such as liquid crystals and fluorescent dyes. In organic electronics, it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
properties
IUPAC Name |
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-7-11(8-6-10)14-16-15(21-17-14)12-3-2-4-13(9-12)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLUDPXQBLWWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5876779.png)
![1-(4-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5876788.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)




![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)

![2-ethoxy-6-methyl-3-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5876876.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5876881.png)
